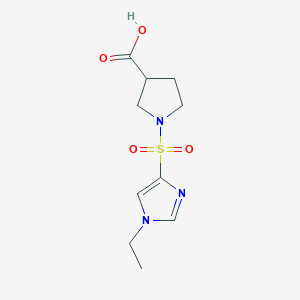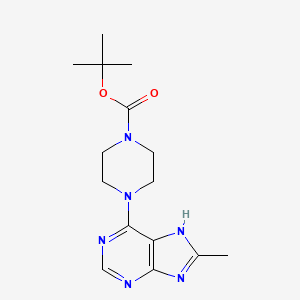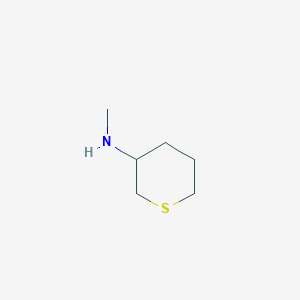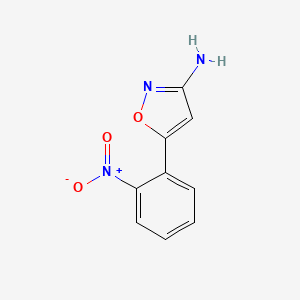
2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C12H17N3O This compound features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a methyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Substitution Reactions: The methyl and methylamino groups are introduced through substitution reactions using appropriate reagents such as methyl iodide and methylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by cyclization reactions involving intermediates like 1,4-diketones.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methyl iodide, methylamine
Major Products Formed
Oxidation: 2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid
Reduction: 2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-methanol
- 2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-amine
Uniqueness
2-(5-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both a pyridine and pyrrolidine ring. This unique structure allows it to interact with a variety of biological targets, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-[5-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-9-6-10(7-14-12(9)13-2)11-4-3-5-15(11)8-16/h6-8,11H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
RYQXTUCLEKPGFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1NC)C2CCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol](/img/structure/B15228788.png)

![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)





![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)

